

Introduction: Unveiling a Core Heterocyclic Building Block

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Compound of Interest

Compound Name: 2,3,3-Trimethylindoline

CAS No.: 18781-58-3

Cat. No.: B099453

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2,3,3-Trimethylindoline, a substituted indoline derivative, stands as a cornerstone intermediate in the fields of organic and medicinal chemistry. Its unique structural framework is the foundation for a vast array of functional molecules, most notably cyanine dyes, which are indispensable tools in biomedical imaging and diagnostics.^{[1][2]} This guide offers a comprehensive exploration of **2,3,3-trimethylindoline**, delving into its fundamental chemical identity, synthesis protocols, spectroscopic signature, and critical applications for professionals in research and drug development.

The compound is systematically named 2,3,3-trimethyl-3H-indole according to IUPAC nomenclature.^{[3][4]} It is also widely known by its semi-systematic name, 2,3,3-trimethylindolenine.

Key Identifiers:

- Molecular Formula: C₁₁H₁₃N^{[3][5][6]}
- Molecular Weight: 159.23 g/mol ^[4]
- CAS Number: 1640-39-7^{[3][5][6]}

Below is a two-dimensional representation of its chemical structure, highlighting the fusion of a benzene ring with a five-membered nitrogen-containing ring, featuring a characteristic quaternary carbon at the 3-position.

Caption: 2D structure of 2,3,3-trimethyl-3H-indole.

Physicochemical Properties

2,3,3-Trimethylindoline is typically a liquid at room temperature, with a color ranging from clear yellow to red-brown.[7] Its key physical properties are summarized below, providing essential data for handling, reaction setup, and purification.

Property	Value	Source(s)
Appearance	Clear yellow to red-brown liquid	[3][7]
Boiling Point	228-229 °C at 744 mmHg	[8][9]
Density	0.992 g/mL at 25 °C	[8][9]
Refractive Index (n _{20/D})	1.549	[8][9]
Flash Point	93 °C (199.4 °F) - closed cup	
Solubility	Soluble in organic solvents like chloroform, toluene, and dichlorobenzene; insoluble in water.	[7][8][9]

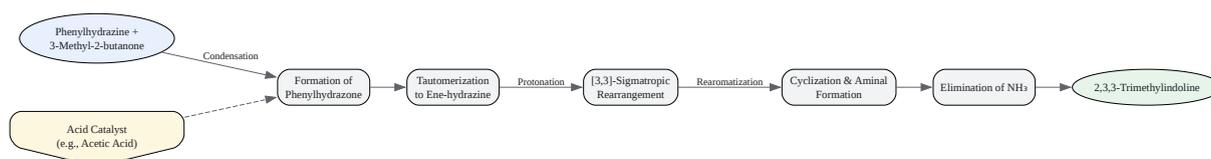
Core Synthesis: The Fischer Indole Synthesis

The most prevalent and historically significant method for preparing **2,3,3-trimethylindoline** is the Fischer indole synthesis, a robust reaction discovered by Emil Fischer in 1883.[1][10] This acid-catalyzed reaction constructs the indole (or in this case, indolenine) ring system from a phenylhydrazine and a ketone.[10]

Mechanism Rationale: The reaction proceeds through several key steps:

- **Hydrazone Formation:** Phenylhydrazine reacts with a ketone (in this case, 3-methyl-2-butanone or methyl isopropyl ketone) to form a phenylhydrazone.
- **Tautomerization:** The hydrazone tautomerizes to its enamine form.

- [11][11]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a concerted[11][11]-sigmatropic rearrangement, which is the core bond-forming step that disrupts the aromaticity of the phenyl ring.
- Rearomatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular attack of the amine onto the imine carbon, forming a five-membered ring.
- Elimination: Finally, a molecule of ammonia is eliminated under acid catalysis to yield the stable, conjugated indolenine product.[10][12][13]



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Caption: Workflow of the Fischer Indole Synthesis.

Experimental Protocol: Microwave-Assisted Synthesis

Modern adaptations of the Fischer synthesis often employ microwave heating to dramatically reduce reaction times and improve efficiency.[1] The following protocol is based on a reported microwave-assisted method.

Materials:

- Phenylhydrazine
- 3-Methyl-2-butanone (Methyl isobutyl ketone)
- Glacial Acetic Acid
- Ethyl Acetate
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In an open container suitable for microwave synthesis, mix phenylhydrazine (34g), 3-methyl-2-butanone (70g), and acetic acid (300 mL).[1]
- **Microwave Irradiation:** Place the container in a microwave reactor and irradiate at 800W for 20-30 minutes while refluxing.[1] The use of microwave energy accelerates the reaction, significantly shortening the time compared to conventional heating.[1]
- **Work-up:** After the reaction is complete, concentrate the solution under reduced pressure to remove the bulk of the acetic acid.
- **Extraction:** Cool the concentrated residue and dilute it with ethyl acetate (100 mL). Neutralize the solution by carefully adding saturated NaHCO₃ solution until the pH reaches 7-8.[1] This step removes the acidic catalyst.
- **Isolation:** Separate the organic layer. Concentrate the organic layer to obtain the crude product.
- **Purification:** Purify the crude product using flash column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether (e.g., 1:5 polarity ratio).[1]
- **Final Product:** Concentrate the purified fractions to yield **2,3,3-trimethylindoline** as a clear liquid. This method has been reported to achieve high yields, around 90%.[1]

Spectroscopic Characterization

Unambiguous identification of **2,3,3-trimethylindoline** is achieved through a combination of spectroscopic techniques. The data below is compiled from various sources and represents the characteristic spectral signature of the molecule.

Technique	Key Data and Interpretation	Source(s)
^1H NMR	δ (ppm): ~7.0-7.5 (m, 4H, Ar-H), ~2.1 (s, 3H, C2-CH ₃), ~1.3 (s, 6H, C3-(CH ₃) ₂)	[14]
^{13}C NMR	Characteristic peaks include signals for the aromatic carbons, the quaternary C3 carbon, the C2 imine carbon, and the three methyl groups.	[15][16]
IR (ATR)	ν (cm ⁻¹): ~2970 (C-H stretch), ~1600 (C=N stretch), ~1460 & ~1360 (C-H bend), ~740 (Aromatic C-H bend)	[4][15][17]
Mass Spec (EI)	m/z: 159 (M ⁺), 144 ([M-CH ₃] ⁺ , base peak), 117	[4][15][18]

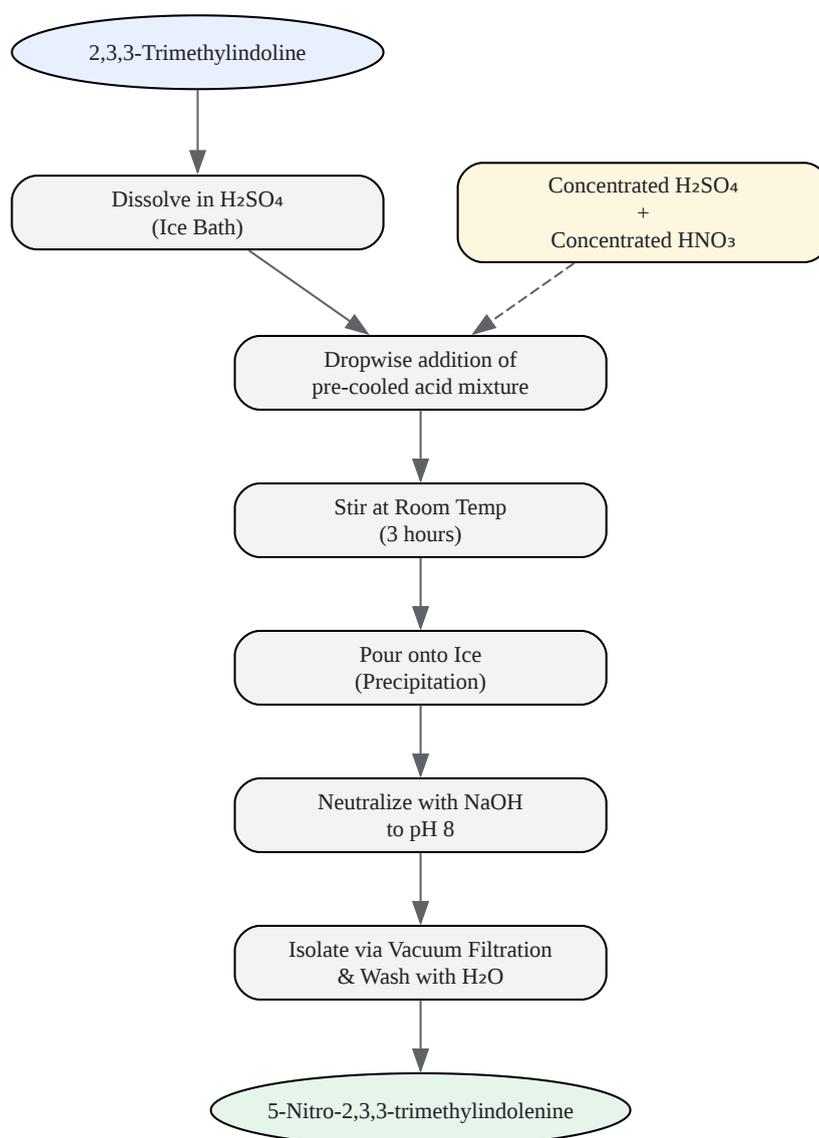
Note: Specific chemical shifts in NMR can vary slightly depending on the solvent used.

Chemical Reactivity and Synthetic Utility

The indolenine core is a versatile platform for further chemical modification. The imine functionality and the electron-rich aromatic ring are the primary sites of reactivity.

Key Reaction: Electrophilic Aromatic Substitution (Nitration)

The benzene portion of the indolenine ring can undergo electrophilic aromatic substitution. Nitration, for instance, is a critical step in producing intermediates for azo dyes and other functional materials.[19] 5-nitro-2,3,3-trimethylindolenine is a common and useful derivative. [15]



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Caption: Experimental workflow for the nitration of **2,3,3-trimethylindoline**.

Protocol for Nitration:[15]

- Dissolution: In a conical flask, add **2,3,3-trimethylindoline** (12.42 g, 78 mmol) to concentrated sulfuric acid (46 mL) and cool the solution in an ice bath.
- Addition of Nitrating Mixture: Prepare a pre-cooled mixture of concentrated sulfuric acid (7 mL) and concentrated nitric acid (9.4 mL, 0.23 mol). Add this mixture dropwise to the stirred indolenine solution, maintaining a low temperature.

- **Reaction:** Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
- **Precipitation:** Pour the reaction mixture over a large amount of ice (approx. 500 g), which will cause a red precipitate to form.
- **Neutralization and Isolation:** Allow the mixture to stand, then slowly add sodium hydroxide pellets to adjust the pH to 8. Isolate the resulting precipitate by vacuum filtration and wash thoroughly with deionized water.
- **Purification:** The solid can be further purified by recrystallization from a solvent like methanol to afford the final product, 2,3,3-trimethyl-5-nitro-indole.

Applications in Drug Development and Materials Science

The true value of **2,3,3-trimethylindoline** lies in its role as a versatile precursor for high-value compounds.^[2]

- **Cyanine Dyes for Biomedical Imaging:** It is a fundamental building block for synthesizing a wide range of cyanine dyes.^{[1][2]} These dyes are characterized by high fluorescence quantum yields and tunable absorption wavelengths, making them ideal as fluorescent probes for detecting biomolecules, monitoring enzyme activity, and in applications like DNA sequencing and immunoassays.^[1]
- **Pharmaceutical Intermediates:** The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.^{[20][21]} **2,3,3-trimethylindoline** provides a robust starting point for creating complex molecules with potential therapeutic activities, including anticancer and cardiovascular agents.^[21]
- **Advanced Materials:** Beyond life sciences, **2,3,3-trimethylindoline** is used in the development of materials with special optical properties, such as photosensitive color-changing agents and organic photoconductors for electronic devices.^{[1][2]}

Safety and Handling

As with any chemical reagent, proper handling of **2,3,3-trimethylindoline** is essential. It is classified as an irritant and combustible.

- Hazards: Causes skin and eye irritation. May cause respiratory irritation.[7][8][22]
- Precautionary Measures: Wear suitable protective clothing, gloves, and eye/face protection. [7][8][23] Use in a well-ventilated area and avoid breathing vapors. Keep away from heat, sparks, and open flames.[22][23][24]
- First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[7][23][24] If on skin, wash with plenty of soap and water.[22][23]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[22][24] Protect from light and moisture.[9]

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